molecular formula C17H12N2 B12850665 [4-(3-Quinolinyl)phenyl]acetonitrile

[4-(3-Quinolinyl)phenyl]acetonitrile

Cat. No.: B12850665
M. Wt: 244.29 g/mol
InChI Key: XNBTVGPYTGPQSX-UHFFFAOYSA-N
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Description

[4-(3-Quinolinyl)phenyl]acetonitrile is an organic compound with the molecular formula C17H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Quinolinyl)phenyl]acetonitrile typically involves the reaction of 3-quinolinecarboxaldehyde with benzyl cyanide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Quinolinyl)phenyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Quinolinyl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a compound of interest for drug development .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of [4-(3-Quinolinyl)phenyl]acetonitrile is largely dependent on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the quinoline and phenylacetonitrile moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts .

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(4-quinolin-3-ylphenyl)acetonitrile

InChI

InChI=1S/C17H12N2/c18-10-9-13-5-7-14(8-6-13)16-11-15-3-1-2-4-17(15)19-12-16/h1-8,11-12H,9H2

InChI Key

XNBTVGPYTGPQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CC#N

Origin of Product

United States

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